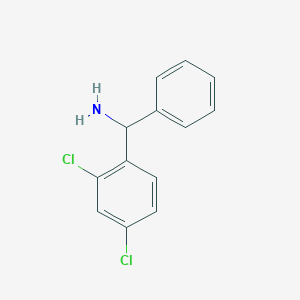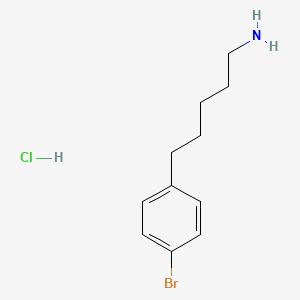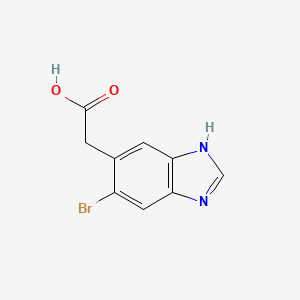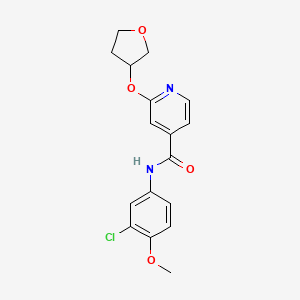![molecular formula C7H15NO2 B2792723 (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine CAS No. 112395-74-1](/img/structure/B2792723.png)
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine is a chiral amine compound characterized by its unique structure, which includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the use of engineered ketoreductases (KREDS) has been reported for the enantioselective reduction of prochiral ketones to produce chiral alcohols, which can then be converted to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic systems. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to achieve high enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve acyl chlorides, isocyanates, or other electrophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives, including amides and ureas .
Applications De Recherche Scientifique
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, or other molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine include other chiral amines and dioxolane derivatives. Examples include:
- ®-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine
- (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]propanamine
- (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]butanamine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for more complex molecules .
Propriétés
IUPAC Name |
(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMHZDCIZWZGY-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1COC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112395-74-1 |
Source


|
| Record name | (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)





![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)
![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2792654.png)
![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2792663.png)
